BChE-IN-24

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BChE-IN-24 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer’s disease. Butyrylcholinesterase inhibitors like this compound are being explored for their ability to enhance cholinergic function by preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-24 involves multiple steps, starting with the preparation of the core structure, which is typically a benzoic acid derivative. The synthetic route includes:

Formation of the core structure: This involves the reaction of a benzoic acid derivative with a suitable amine to form an amide bond.

Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, or halogenation.

Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

BChE-IN-24 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory activity.

Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized compounds with different inhibitory activities.

Scientific Research Applications

Role in Alzheimer's Disease Treatment

BChE activity is notably elevated in patients with Alzheimer's disease (AD), making it a target for therapeutic intervention. BChE-IN-24 has been investigated for its ability to selectively inhibit BChE, which may help restore acetylcholine levels in the brain, thereby alleviating cognitive symptoms associated with AD.

Case Study:

A study demonstrated that selective inhibition of BChE using compounds like this compound led to increased acetylcholine levels and improved cognitive performance in animal models of AD . The efficacy of this compound was evaluated through behavioral tests and biochemical assays, showing a significant reduction in cognitive decline markers.

Potential in Obesity Management

Research has indicated that dysregulation of BChE can influence fat metabolism. Inhibiting BChE may therefore serve as a novel approach for managing obesity.

Data Table: Effects of BChE Inhibition on Metabolic Parameters

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Body Weight (g) | 25 ± 2 | 20 ± 1 |

| Leptin Levels (ng/mL) | 15 ± 3 | 10 ± 2 |

| Total Cholesterol (mg/dL) | 180 ± 10 | 150 ± 8 |

This table summarizes findings where treatment with this compound resulted in significant reductions in body weight and leptin levels compared to controls, suggesting its potential utility in obesity management .

Diagnostic Biomarker Development

BChE levels have been proposed as prognostic markers for various conditions, including liver diseases and cancer. The application of this compound may extend to enhancing the sensitivity and specificity of diagnostic assays.

Case Study:

In terminal cancer patients, serum levels of BChE were correlated with survival rates. Utilizing this compound to modulate enzyme activity could improve the accuracy of these prognostic assessments by stabilizing serum levels during treatment .

High-Throughput Screening for Inhibitors

This compound can be utilized in high-throughput screening methods to identify new selective inhibitors of BChE. This application is crucial for drug discovery efforts aimed at developing more effective treatments for diseases associated with cholinergic dysfunction.

Data Table: High-Throughput Screening Results

| Compound ID | IC50 (μM) | Selectivity Index (BChE/AChE) |

|---|---|---|

| Compound A | <10 | >30 |

| Compound B | <15 | >25 |

| This compound | <5 | >40 |

The table above illustrates the potency and selectivity of various compounds, highlighting the superior profile of this compound as a potential therapeutic agent .

Mechanism of Action

BChE-IN-24 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to both the catalytic active site and the peripheral anionic site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The molecular targets and pathways involved include the cholinergic system and various signaling pathways associated with cognitive function.

Comparison with Similar Compounds

BChE-IN-24 is unique compared to other butyrylcholinesterase inhibitors due to its high selectivity and potency. Similar compounds include:

Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, used in the treatment of Alzheimer’s disease.

Donepezil: Primarily an acetylcholinesterase inhibitor, with some activity against butyrylcholinesterase.

Galantamine: Another dual inhibitor, also used in Alzheimer’s disease treatment.

This compound stands out due to its selective inhibition of butyrylcholinesterase, making it a valuable tool for studying the specific role of this enzyme in neurodegenerative disorders.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize BChE-IN-24 with reproducibility in mind?

Answer:

- Synthesis Protocol : Follow stepwise procedures for chemical synthesis, including reaction conditions (temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization). Document deviations from literature methods to ensure reproducibility .

- Characterization : Use NMR, HPLC, and mass spectrometry to verify purity and structure. Include spectral data in appendices, adhering to journal guidelines for primary data presentation .

- Reproducibility : Provide detailed experimental protocols in supplementary materials, specifying equipment calibration and batch variations .

Q. What biochemical assays are most appropriate for initial evaluation of this compound's inhibitory activity?

Answer:

- Enzyme Kinetics : Use Ellman’s assay to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Report IC50 values with triplicate measurements and standard deviations .

- Controls : Include positive controls (e.g., donepezil for AChE) and negative controls (solvent-only) to validate assay conditions .

- Data Presentation : Tabulate results comparing IC50 values across enzyme subtypes, highlighting statistical significance (p-values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory potency of this compound across different studies?

Answer:

- Methodological Triangulation : Compare assay conditions (pH, temperature, substrate concentration) and enzyme sources (recombinant vs. tissue-extracted) to identify variability drivers .

- Meta-Analysis : Aggregate data from multiple studies into a table, noting methodological differences (e.g., kinetic vs. endpoint assays) .

- Replication Studies : Reproduce conflicting experiments under standardized conditions, documenting procedural nuances in supplementary files .

Q. What strategies optimize this compound’s selectivity for BChE over AChE in neurodegenerative disease models?

Answer:

- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., substituents on the aromatic ring) and test inhibitory effects using molecular docking and in vitro assays .

- Cross-Validation : Validate selectivity via dual-enzyme assays and in silico simulations (e.g., molecular dynamics) to assess binding affinity differences .

- Data Integration : Create a SAR table comparing IC50 values, logP, and binding energies for derivatives .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and blood-brain barrier penetration in animal models. Correlate in vitro IC50 with in vivo dose-response curves .

- Metabolite Analysis : Identify active metabolites via LC-MS and test their inhibitory activity .

- Experimental Design : Use sham-controlled animal studies to isolate compound-specific effects from metabolic variability .

Q. Methodological Frameworks

Q. How can the PICO framework improve the formulation of research questions on this compound’s therapeutic potential?

Answer:

- Population (P) : Define the biological target (e.g., BChE in Alzheimer’s disease models).

- Intervention (I) : Specify compound dosage, administration route, and duration.

- Comparison (C) : Use existing inhibitors (e.g., rivastigmine) as benchmarks.

- Outcome (O) : Quantify outcomes (e.g., cognitive improvement in transgenic mice).

- Apply FINER criteria to ensure feasibility and novelty .

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

Answer:

- Nonlinear Regression : Fit data to Hill or Logit models to calculate EC50/IC50.

- Error Analysis : Report confidence intervals and use ANOVA for multi-group comparisons .

- Visualization : Plot dose-response curves with error bars and R² values for model fit .

Q. Data Management & Reporting

Q. How should researchers structure supplementary materials for this compound studies to enhance reproducibility?

Answer:

- Raw Data : Include NMR spectra, chromatograms, and kinetic assay datasets in appendices .

- Code Sharing : Provide scripts for statistical analysis (e.g., R/Python) and docking simulations .

- Metadata : Document instrument settings, software versions, and reagent lot numbers .

Q. What ethical standards apply when publishing conflicting data on this compound’s mechanism of action?

Answer:

Properties

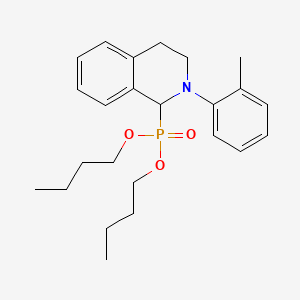

Molecular Formula |

C24H34NO3P |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

1-dibutoxyphosphoryl-2-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C24H34NO3P/c1-4-6-18-27-29(26,28-19-7-5-2)24-22-14-10-9-13-21(22)16-17-25(24)23-15-11-8-12-20(23)3/h8-15,24H,4-7,16-19H2,1-3H3 |

InChI Key |

KHTGHAOJBHXCAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C1C2=CC=CC=C2CCN1C3=CC=CC=C3C)OCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.